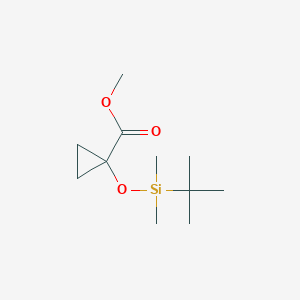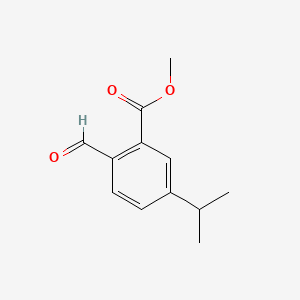
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
The synthesis of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methylpyrimidine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Analyse Des Réactions Chimiques
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various substituted pyrimidines.
Applications De Recherche Scientifique
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is also used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mécanisme D'action
The mechanism of action of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it often acts as an inhibitor of enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.
The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C8H8Cl2N2O2 |
|---|---|
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-7(13)5-4(2)6(9)12-8(10)11-5/h3H2,1-2H3 |
Clé InChI |
NTWSQKZTGRODJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)



![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)

![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)
![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)


![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)

